molecular formula C14H14N6O2 B7971791 N-(2-amino-9H-purin-6-yl)phenylalanine

N-(2-amino-9H-purin-6-yl)phenylalanine

Cat. No.: B7971791
M. Wt: 298.30 g/mol
InChI Key: RUSLBQYIOIXGDW-UHFFFAOYSA-N
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Description

N-(2-amino-9H-purin-6-yl)phenylalanine is a hybrid molecule combining a phenylalanine residue with a modified purine base. The purine moiety (2-amino-9H-purin-6-yl) is structurally analogous to adenine but substituted with an amino group at the 2-position.

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLBQYIOIXGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Coupling Reaction: One common method involves coupling N-(purin-6-yl)-amino acids with dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles.

Industrial Production Methods: Industrial production methods for N-(2-amino-9H-purin-6-yl)phenylalanine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-amino-9H-purin-6-yl)phenylalanine can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the purine ring or the amino group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the purine ring or amino group.

    Reduction: Reduced forms of the purine ring or amino group.

    Substitution: Substituted purine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)phenylalanine involves its interaction with biological targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and enzyme activity. This can lead to antimicrobial or antiviral effects by inhibiting key biological pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-amino-9H-purin-6-yl)phenylalanine with key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent on Purine Attached Group Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 2-amino Phenylalanine C₁₄H₁₄N₆O₂ 298.30 Drug delivery, enzyme inhibition (hypothetical)
[2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)acetamide] 2-amino Chromene-acetamide C₂₉H₂₆N₈O₄ 550.58 SNAP-tag substrates for protein labeling
2-(1-(6-(dimethylamino)-9H-purin-9-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 6-(dimethylamino) Chromenone-ethyl C₂₃H₁₈F₂N₅O₂ 450.42 Kinase inhibition (e.g., anticancer agents)
N-Isobutyryladenine Unmodified Isobutyramide C₉H₁₁N₅O 205.22 Biochemical research (nucleotide analogs)
Key Observations:

Attached Groups: The phenylalanine moiety could enable interactions with amino acid transporters, suggesting utility in prodrug design . Chromenone or chromene derivatives (e.g., and ) introduce fluorophores or hydrophobic domains, expanding applications to imaging or kinase inhibition .

Physicochemical Properties

  • Solubility: The phenylalanine group may confer moderate aqueous solubility, whereas chromenone derivatives () are more hydrophobic .
  • Stability: The amide linkage in this compound is likely stable under physiological conditions, similar to acetamide-linked purines in .

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